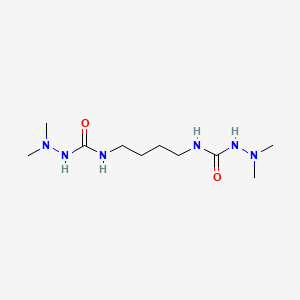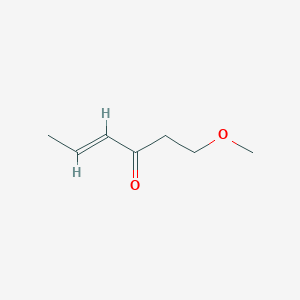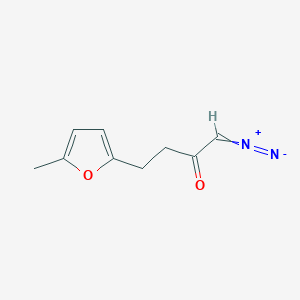
4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by a benzene ring fused with a thiazepine ring, which includes a sulfur and nitrogen atom. Benzothiazepines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine can be achieved through several methods. One common approach involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These oximes are converted to the corresponding N-amino derivatives, which undergo further reactions to form the desired benzothiazepine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
化学反応の分析
Types of Reactions: 4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Substitution reactions involve the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The compound may also interact with other receptors and enzymes, contributing to its diverse biological effects .
類似化合物との比較
Diltiazem: A well-known calcium channel blocker with a similar benzothiazepine structure.
Clentiazem: Another benzothiazepine derivative with vasodilatory properties.
Thiazesim: Used in the treatment of depression and other conditions.
Uniqueness: 4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to its specific substitution pattern and the resulting biological activities. Its ethyl group at the 4-position may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzothiazepine derivatives.
特性
CAS番号 |
111604-40-1 |
|---|---|
分子式 |
C11H15NS |
分子量 |
193.31 g/mol |
IUPAC名 |
4-ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine |
InChI |
InChI=1S/C11H15NS/c1-2-9-7-8-13-11-6-4-3-5-10(11)12-9/h3-6,9,12H,2,7-8H2,1H3 |
InChIキー |
VQQUUQHAONSSGU-UHFFFAOYSA-N |
正規SMILES |
CCC1CCSC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)




![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)





